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Compound of Interest

Compound Name: Cyclohexanecarbonitrile

Cat. No.: B123593

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for
cyclohexanecarbonitrile and two of its derivatives: 4-hydroxycyclohexanecarbonitrile and 4-
oxocyclohexanecarbonitrile. The objective is to offer a centralized resource of experimental
data to aid in the identification, characterization, and quality control of these compounds, which
are valuable intermediates in medicinal chemistry and materials science.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data (*H NMR, 3C NMR, IR, and Mass
Spectrometry) for the selected cyclohexanecarbonitrile derivatives.

Table 1: *H NMR Spectroscopic Data (CDCIs)
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Chemical Shift (8) ppm, Multiplicity,

Compound . ]
Integration, Assighment

2.55 - 2.45 (m, 1H, CH-CN), 1.95 - 1.85 (m, 2H,
axial CH2), 1.75 - 1.65 (m, 2H, equatorial CHz2),
1.60 - 1.40 (m, 4H, CH2), 1.35 - 1.20 (m, 2H,
CH2)

Cyclohexanecarbonitrile

3.80 (m, 1H, CH-OH), 2.60 (m, 1H, CH-CN),
4-Hydroxycyclohexanecarbonitrile 2.10-1.95 (m, 4H, CH2), 1.80 - 1.60 (m, 4H,
CHz2), 1.55 (s, 1H, OH)

2.90 - 2.75 (m, 1H, CH-CN), 2.60 - 2.40 (m, 4H,

4-Oxocyclohexanecarbonitrile
CH2C=0), 2.35 - 2.15 (m, 4H, CH2)

Table 2: 13C NMR Spectroscopic Data (CDCIs)

Compound Chemical Shift (8) ppm

121.9 (CN), 30.0 (CH-CN), 29.0 (CHz), 25.2

Cyclohexanecarbonitrile
(CH2), 24.8 (CH>2)

122.5 (CN), 69.5 (CH-OH), 35.0 (CHz), 30.5

4-Hydroxycyclohexanecarbonitrile
(CH-CN), 28.0 (CH2)

209.0 (C=0), 121.0 (CN), 40.5 (CH2C=0), 38.0

4-Oxocyclohexanecarbonitrile
(CH-CN), 28.5 (CH2)

Note: The chemical shift of the nitrile carbon is a diagnostic tool for determining its
stereochemistry. Equatorial nitriles typically resonate downfield (6 126.8-124.4 ppm) compared
to their axial counterparts (& 124.6-118.6 ppm)[1].

Table 3: IR Spectroscopic Data (Liquid Film/Gas Phase)
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Compound Key Absorptions (cm™?)

2930 (C-H str), 2860 (C-H str), 2245 (C=N str),

Cyclohexanecarbonitrile
1450 (C-H bend)[2]

3400 (O-H str, broad), 2940 (C-H str), 2865 (C-
4-Hydroxycyclohexanecarbonitrile H str), 2240 (C=N str), 1455 (C-H bend), 1070
(C-O str)

2950 (C-H str), 2870 (C-H str), 2248 (C=N str),

4-Oxocyclohexanecarbonitrile
1715 (C=0 str), 1425 (C-H bend)

Table 4. Mass Spectrometry Data (Electron lonization)

Key Fragmentation Peaks

Compound Molecular lon (m/z)

(m/z)
Cyclohexanecarbonitrile 109 [M]* 82, 68, 55, 41[3]
4-
Hydroxycyclohexanecarbonitril 125 [M]* 108, 96, 82, 69, 55
e
4-Oxocyclohexanecarbonitrile 123 [M]* 95, 81, 67, 55, 41

Experimental Protocols

The following are general experimental protocols for the acquisition of spectroscopic data for

small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIs) in a clean, dry NMR tube. For 33C NMR, a higher

concentration (50-100 mg) may be necessary.
e Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

e 1H NMR Acquisition:
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o Pulse Sequence: Standard single-pulse sequence.

o Spectral Width: Typically -2 to 12 ppm.

o Number of Scans: 16 to 64 scans, depending on the sample concentration.
o Relaxation Delay: 1-2 seconds.

o Referencing: Calibrate the spectrum using the residual solvent peak (e.g., CHCIs at 7.26
ppm).

e 13C NMR Acquisition:

o Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

[e]

Spectral Width: Typically 0 to 220 ppm.

o

Number of Scans: 1024 or more scans, depending on the sample concentration.

[¢]

Relaxation Delay: 2 seconds.

[e]

Referencing: Calibrate the spectrum using the solvent peak (e.g., CDCls at 77.16 ppm).

Infrared (IR) Spectroscopy

o Sample Preparation (Liquid Film): Place a drop of the neat liquid sample between two
potassium bromide (KBr) or sodium chloride (NacCl) plates.

e Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

o Data Acquisition:

o

Spectral Range: 4000 to 400 cm~1.

Resolution: 4 cm~1.

[¢]

[¢]

Number of Scans: Average 16 to 32 scans.
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o Background: Record a background spectrum of the clean KBr/NaCl plates before running
the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
volatile organic solvent (e.g., dichloromethane or ethyl acetate).

 Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron
ionization (EI) source.

e GC Conditions:

[e]

Injector Temperature: 250 °C.

o

Column: A nonpolar capillary column (e.g., DB-5ms).

[¢]

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at
a rate of 10-20 °C/min to a final temperature of 250-300 °C.

Carrier Gas: Helium, with a constant flow rate.

[¢]

e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: Scan from m/z 40 to 400.
o Source Temperature: 230 °C.

o Quadrupole Temperature: 150 °C.

Workflow and Data Relationships

The following diagram illustrates the logical workflow of acquiring and interpreting
spectroscopic data for the characterization of cyclohexanecarbonitrile derivatives.
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Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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